Cas no 95928-49-7 (Ethyl 2-hydroxypyrimidine-5-carboxylate)

Ethyl 2-hydroxypyrimidine-5-carboxylate structure
95928-49-7 structure
Nome do Produto:Ethyl 2-hydroxypyrimidine-5-carboxylate
N.o CAS:95928-49-7
MF:C7H8N2O3
MW:168.15002155304
MDL:MFCD09863163
CID:820515

Ethyl 2-hydroxypyrimidine-5-carboxylate Propriedades químicas e físicas

Nomes e Identificadores

    • Ethyl 2-hydroxypyrimidine-5-carboxylate
    • 1,2-Dihydro-2-oxo-5-pyrimidinecarboxylic acid ethyl ester
    • 5-Pyrimidinecarboxylic acid, 1,2-dihydro-2-oxo-, ethyl ester
    • C7H8N2O3
    • ethyl 2-oxo-1H-pyrimidine-5-carboxylate
    • ethyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate
    • Ethyl 2-Hydroxy-5-pyrimidinecarboxylate
    • 2-OXO-1,2-DIHYDRO-PYRIMIDINE-5-CARBOXYLIC ACID ETHYL ESTER
    • 5-Pyrimidinecarboxylicacid
    • CFWYVWBOCSWZIK-UHFFFAOYSA-N
    • WT631
    • CL1925
    • SBB088151
    • Ethyl 1,2-dihydro-2-oxo-5-pyrimidinecarboxylate (ACI)
    • 2-Oxo-1,2-dihydropyrimidine-5-carboxylic acid ethyl ester
    • MDL: MFCD09863163
    • Inchi: 1S/C7H8N2O3/c1-2-12-6(10)5-3-8-7(11)9-4-5/h3-4H,2H2,1H3,(H,8,9,11)
    • Chave InChI: CFWYVWBOCSWZIK-UHFFFAOYSA-N
    • SMILES: O=C1NC=C(C(OCC)=O)C=N1

Propriedades Computadas

  • Massa Exacta: 168.05300
  • Contagem de dadores de ligações de hidrogénio: 1
  • Contagem de aceitadores de ligações de hidrogénio: 3
  • Contagem de Átomos Pesados: 12
  • Contagem de Ligações Rotativas: 3
  • Complexidade: 268
  • Superfície polar topológica: 67.8

Propriedades Experimentais

  • Densidade: 1.33
  • PSA: 72.31000
  • LogP: 0.35890

Ethyl 2-hydroxypyrimidine-5-carboxylate Informações de segurança

  • Instrução de Segurança: 24/25

Ethyl 2-hydroxypyrimidine-5-carboxylate Dados aduaneiros

  • CÓDIGO SH:2933599090
  • Dados aduaneiros:

    China Customs Code:

    2933599090

    Overview:

    2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

Ethyl 2-hydroxypyrimidine-5-carboxylate Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
Chemenu
CM166478-5g
2-Oxo-1,2-dihydro-pyrimidine-5-carboxylic acid ethyl ester
95928-49-7 97%
5g
$343 2021-08-05
Enamine
EN300-86097-2.5g
ethyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate
95928-49-7 95%
2.5g
$271.0 2023-04-20
eNovation Chemicals LLC
K39216-100g
2-Hydroxy-5-pyrimidinylethyl formate
95928-49-7 96%
100g
$1980 2024-05-24
eNovation Chemicals LLC
Y1102802-2g
1,2-Dihydro-2-oxo-5-pyrimidinecarboxylic acid ethyl ester
95928-49-7 98%
2g
$240 2024-07-28
Chemenu
CM166478-25g
2-Oxo-1,2-dihydro-pyrimidine-5-carboxylic acid ethyl ester
95928-49-7 97%
25g
$1197 2021-08-05
TRC
E945773-100mg
Ethyl 2-hydroxypyrimidine-5-carboxylate
95928-49-7
100mg
$ 70.00 2022-06-05
eNovation Chemicals LLC
D660598-25g
1,2-Dihydro-2-oxo-5-pyrimidinecarboxylic acid ethyl ester
95928-49-7 95.0%
25g
$2000 2024-06-05
Chemenu
CM166478-10g
2-Oxo-1,2-dihydro-pyrimidine-5-carboxylic acid ethyl ester
95928-49-7 97%
10g
$570 2021-08-05
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBKM094-5G
ethyl 2-hydroxypyrimidine-5-carboxylate
95928-49-7 95%
5g
¥ 2,105.00 2023-04-12
Fluorochem
225504-10g
Ethyl 2-hydroxypyrimidine-5-carboxylate
95928-49-7 95%+
10g
£518.00 2022-02-28

Ethyl 2-hydroxypyrimidine-5-carboxylate Método de produção

Método de produção 1

Condições de reacção
1.1 Reagents: Bromine Solvents: Acetic acid ;  1.5 h, rt → reflux
Referência
Preparation of oxazolylmethylthio thiazoles as CDK inhibitors containing a zinc binding moiety
, World Intellectual Property Organization, , ,

Método de produção 2

Condições de reacção
1.1 Reagents: Bromine Solvents: Acetic acid ;  1.5 h, reflux
Referência
Treatment of cancers having k-ras mutations using PI3 kinase and HDAC inhibitors and preparation of bifunctional thienopyrimidine compounds that inhibit both enzymes
, World Intellectual Property Organization, , ,

Método de produção 3

Condições de reacção
1.1 Reagents: Acetic acid ,  Bromine ;  2 h, reflux
Referência
Thieno[3,2-d]pyrimidine derivs in combination therapy as a phosphoinositide 3-kinase inhibitor with a zinc binding moiety and their preparation
, World Intellectual Property Organization, , ,

Método de produção 4

Condições de reacção
1.1 Reagents: Bromine Solvents: Acetic acid ;  rt → reflux; 1.5 h, reflux
Referência
Preparation of tetrahydroindazoles as HSP90 inhibitors containing a zinc binding moiety
, World Intellectual Property Organization, , ,

Método de produção 5

Condições de reacção
1.1 Reagents: Sodium hydroxide Solvents: Water ;  rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  pH 4, rt; 2 h, rt
Referência
Preparation of heteroaromatics as inhibitors of stearoyl-CoA delta-9 desaturase (SCD9).
, World Intellectual Property Organization, , ,

Método de produção 6

Condições de reacção
1.1 Reagents: Bromine Solvents: Acetic acid ;  3 h, 110 °C; < 110 °C; 12 h, rt
Referência
Design and synthesis of novel androgen receptor antagonists via molecular modeling
Zhao, Chao; Choi, You Hee; Khadka, Daulat Bikram; Jin, Yifeng; Lee, Kwang-Youl; et al, Bioorganic & Medicinal Chemistry, 2016, 24(4), 789-801

Método de produção 7

Condições de reacção
1.1 Reagents: Bromine Solvents: Acetic acid ;  2 h, reflux
Referência
Preparation of thienopyrimidine derivatives and their use in combination therapy with a phosphoinositide 3-kinase inhibitor with a zinc binding moiety
, United States, , ,

Método de produção 8

Condições de reacção
1.1 Reagents: Bromine Solvents: Acetic acid ;  1.5 h, reflux
Referência
Deazapurines, thienopyrimidines and furopyrimidines as phosphoinositide 3-kinase inhibitors with a zinc binding moiety and their preparation and use in the treatment of diseases
, United States, , ,

Método de produção 9

Condições de reacção
1.1 Reagents: Bromine Solvents: Acetic acid ;  1.5 h, rt → reflux
Referência
Preparation of quinazoline compounds containing zinc binding moiety as anti-proliferative agents
, World Intellectual Property Organization, , ,

Método de produção 10

Condições de reacção
1.1 Reagents: Bromine Solvents: Acetic acid ;  1.5 h, rt → reflux
Referência
Isoxazole derivatives as HSP90 inhibitors, their preparation, pharmaceutical compositions, and use in the treatment of cell proliferative diseases
, World Intellectual Property Organization, , ,

Método de produção 11

Condições de reacção
Referência
Heteroaromatic compounds as inhibitors of stearoyl-coenzyme a delta-9 desaturase
, United States, , ,

Ethyl 2-hydroxypyrimidine-5-carboxylate Raw materials

Ethyl 2-hydroxypyrimidine-5-carboxylate Preparation Products

Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:95928-49-7)Ethyl 2-hydroxypyrimidine-5-carboxylate
A19356
Pureza:99%
Quantidade:5g
Preço ($):188.0